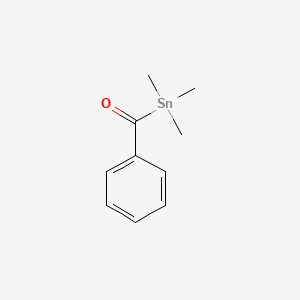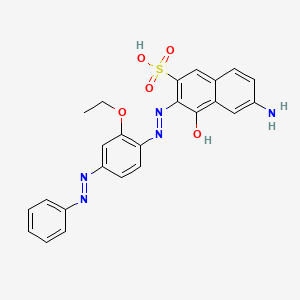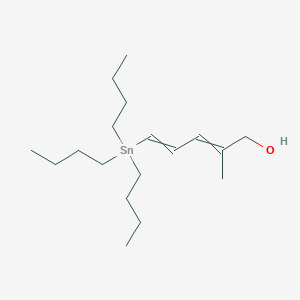
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is an organotin compound that features a stannyl group attached to a penta-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol can be achieved through the Horner-Wittig reaction. This method involves the acylation of phosphine oxides with enals, followed by a regiochemically controlled allylic alcohol transposition . The reaction conditions typically include the use of a base such as sodium hydride or sodium amide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille cross-coupling reactions.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound can be used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol involves its interaction with molecular targets through its stannyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activity. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is unique due to its penta-2,4-dien-1-ol backbone, which provides distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Properties
CAS No. |
139427-06-8 |
|---|---|
Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-methyl-5-tributylstannylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-3-4-6(2)5-7;3*1-3-4-2;/h1,3-4,7H,5H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
AAZOPNWQKZHFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
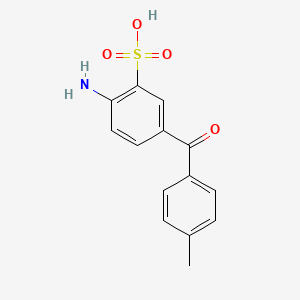
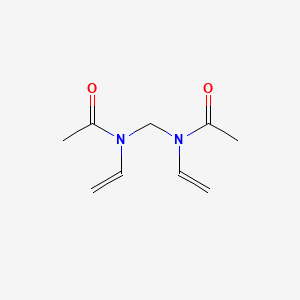
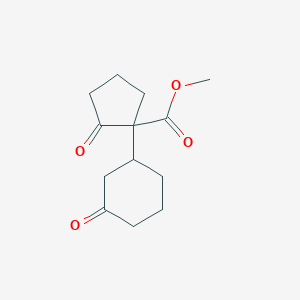
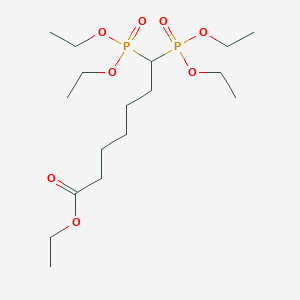
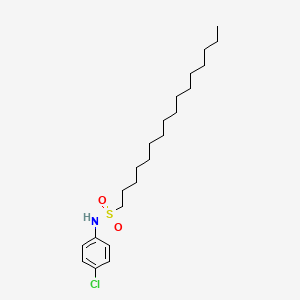
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
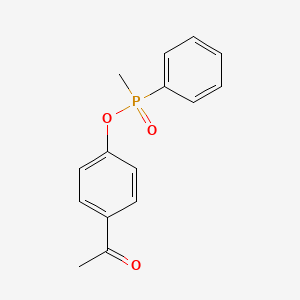
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
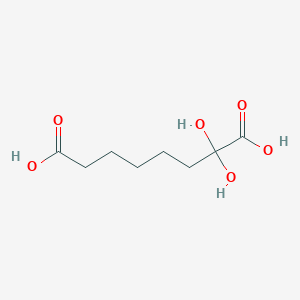
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
